molecular formula C14H20N2O3S B13883572 Tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13883572
M. Wt: 296.39 g/mol
InChI Key: UXAPFGZTIRARNJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a thiophene moiety and a tert-butyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated piperazine intermediate.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Carboxylic acid derivatives

Scientific Research Applications

Tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-thienyl)-3-oxopiperazine-1-carboxylate
  • Tert-butyl 4-(3-thienyl)-3-oxopiperazine-1-carboxylate
  • Tert-butyl 4-(4-thienyl)-3-oxopiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the 5-methylthiophene moiety, which imparts distinct electronic and steric properties compared to other thiophene derivatives

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

tert-butyl 4-(5-methylthiophen-3-yl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O3S/c1-10-7-11(9-20-10)16-6-5-15(8-12(16)17)13(18)19-14(2,3)4/h7,9H,5-6,8H2,1-4H3

InChI Key

UXAPFGZTIRARNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)N2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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